A Senior Application Scientist's Technical Guide to 4-(Benzyloxy)benzyl chloride
A Senior Application Scientist's Technical Guide to 4-(Benzyloxy)benzyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a reagent is often measured by its versatility. 4-(Benzyloxy)benzyl chloride (CAS No. 836-42-0), a seemingly simple aromatic compound, embodies this principle of versatility.[1] It is a bifunctional molecule, featuring a reactive benzyl chloride moiety for nucleophilic substitution and a stable benzyloxy group that can act as a protecting group or a bulky, lipophilic modifier. This dual-functionality makes it a highly valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, grounded in mechanistic principles to empower researchers in leveraging its full potential.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application. 4-(Benzyloxy)benzyl chloride is a white to light yellow crystalline solid at room temperature, a key practical detail for handling and storage.[2][3][4] Its solubility in nonpolar solvents like toluene facilitates its use in a wide range of organic reaction conditions.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 836-42-0 | [1][2] |
| Molecular Formula | C₁₄H₁₃ClO | [1][2][4] |
| Molecular Weight | 232.71 g/mol | [2][3][4] |
| Appearance | White to light yellow/orange powder or crystal | [2][3][4] |
| Melting Point | 77-79 °C (lit.) | [2][3] |
| Boiling Point | 355.7 ± 22.0 °C (Predicted) | [2][4] |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in Toluene | [2][3][4] |
| InChI Key | UYQPSKUPEXAQRJ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCl | [1] |
Synthesis and Characterization
Synthetic Pathways
While specific industrial synthesis routes are proprietary, the preparation of 4-(benzyloxy)benzyl chloride logically follows established methods for the synthesis of benzyl chlorides.[5] A common laboratory-scale approach involves the chlorination of the corresponding 4-(benzyloxy)benzyl alcohol. This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The choice of reagent is critical; for instance, using SOCl₂ with a base like pyridine is often preferred for acid-sensitive substrates as it proceeds under milder conditions.
Alternatively, free-radical chlorination of 4-benzyltoluene at the benzylic position of the toluene ring could be envisioned, though this risks side reactions on the other benzylic position and the aromatic rings if conditions are not meticulously controlled.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the reagent. The following are expected spectral features based on its structure and data from analogous compounds.[6][7][8][9][10]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. Key signals would include:
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A singlet for the benzylic protons of the –CH₂Cl group, anticipated around δ 4.5-4.6 ppm .
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A singlet for the benzylic protons of the ether –OCH₂– group, anticipated around δ 5.0-5.1 ppm .
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A complex multiplet pattern in the aromatic region, δ 6.8-7.5 ppm , corresponding to the nine aromatic protons from the two distinct phenyl rings. The para-substituted ring will show a characteristic AA'BB' pattern.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon framework, with expected signals for:
-
The chloromethyl carbon (–CH₂Cl) around δ 45-50 ppm .
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The ether methylene carbon (–OCH₂–) around δ 70 ppm .
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Multiple signals in the aromatic region between δ 115-160 ppm .
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group confirmation:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching from the two CH₂ groups.
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~1610, 1510, 1450 cm⁻¹: Characteristic C=C stretching vibrations of the aromatic rings.
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~1250 cm⁻¹ (strong): The prominent C-O-C asymmetric stretching of the aryl ether.
-
~700-600 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show:
-
A molecular ion peak (M⁺) at m/z 232 .
-
An isotopic peak (M+2) at m/z 234 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.
-
A prominent base peak at m/z 197 , resulting from the loss of the chlorine radical (•Cl) to form a highly stable, resonance-stabilized benzylic carbocation.
-
Chemical Reactivity and Mechanistic Rationale
The utility of 4-(benzyloxy)benzyl chloride stems from the reactivity of the benzylic chloride. Benzylic halides are excellent electrophiles, susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).
The Influence of the Benzyloxy Group
The para-benzyloxy group is the dominant electronic feature influencing the molecule's reactivity. It is an electron-donating group through resonance (+R effect), where the oxygen's lone pairs delocalize into the aromatic ring. This has a profound impact:
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Stabilization of the Carbocation: In an Sₙ1 pathway, the rate-determining step is the formation of a benzylic carbocation. The para-benzyloxy group strongly stabilizes this intermediate through resonance, significantly accelerating the reaction rate compared to unsubstituted benzyl chloride. This makes the compound highly reactive towards even weak nucleophiles.
-
Enhanced Electrophilicity: While the group is donating, the primary site of reaction is the CH₂Cl group, which remains a potent electrophilic center.
Caption: Workflow for Solid-Phase Synthesis using the reagent.
Synthesis of Bioactive Molecules
The reagent is explicitly cited as a precursor in the preparation of 4-aryl-3,4-dihydropyrimidin-5-carboxylates (DHPMs). [2][11]The DHPM scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including calcium channel blockers and antiviral agents.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. 4-(Benzyloxy)benzyl chloride is a hazardous compound requiring strict handling protocols.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage. [2][12]Like many benzyl halides, it is a lachrymator (an irritant that causes tearing) and is harmful if inhaled. [12][13]* Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield. [12][14]Avoid breathing dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [14]The recommended storage temperature is 2-8°C (refrigerated) to ensure its long-term stability and prevent degradation. [2][3][4]
Hazard Code Description H314 Causes severe skin burns and eye damage GHS Pictogram GHS05 (Corrosion) | Signal Word | Danger |
Representative Experimental Protocol: Benzylation of an Alcohol
The following is a representative, generalized protocol for using 4-(benzyloxy)benzyl chloride to protect an alcohol. Note: This procedure must be adapted and optimized for specific substrates and scales.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the alcohol substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Cautiously add a non-nucleophilic base (e.g., sodium hydride, NaH, 1.1 eq.) portion-wise to the stirred solution. Causality Note: Using a strong, non-nucleophilic base ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide without competing Sₙ2 reaction of the base with the electrophile.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Electrophile Addition: Dissolve 4-(benzyloxy)benzyl chloride (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via a syringe or dropping funnel. Causality Note: The slight excess of the electrophile helps drive the reaction to completion. Slow addition controls any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
Conclusion
4-(Benzyloxy)benzyl chloride is more than a simple intermediate; it is a strategic building block whose properties are dictated by the interplay between its two functional groups. Its high reactivity, driven by electronic stabilization from the benzyloxy group, makes it an efficient reagent for introducing the 4-benzyloxybenzyl moiety. For researchers in drug discovery, its role as a precursor to bioactive scaffolds and its application in solid-phase synthesis underscore its importance. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to successfully and safely employing this versatile compound in the synthesis of next-generation molecules.
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